CAY10781

Description

Properties

IUPAC Name |

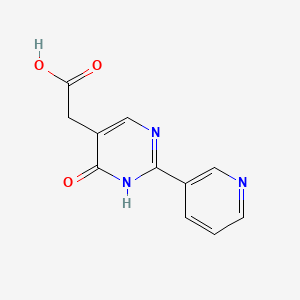

2-(6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c15-9(16)4-8-6-13-10(14-11(8)17)7-2-1-3-12-5-7/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXHMOPMDOFJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C(=O)N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10781: A Technical Guide to its Mechanism of Action as a Neuropilin-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for CAY10781, a small molecule inhibitor targeting the interaction between Neuropilin-1 (NRP-1) and Vascular Endothelial Growth Factor-A (VEGF-A). The following sections detail its molecular function, associated signaling pathways, quantitative efficacy, and representative experimental protocols for studying its activity.

Core Mechanism of Action

This compound functions as an inhibitor of the protein-protein interaction between Neuropilin-1 (NRP-1) and the signaling protein Vascular Endothelial Growth Factor-A (VEGF-A)[1]. NRP-1 is a co-receptor for VEGF-A, enhancing the binding of VEGF-A to its primary receptor, VEGFR2. By disrupting the NRP-1/VEGF-A complex, this compound effectively attenuates downstream signaling cascades initiated by VEGF-A. A key consequence of this inhibition is the reduction of VEGF-A-induced phosphorylation of VEGFR2[1].

Quantitative Data

The inhibitory activity of this compound has been quantified in biochemical and cell-based assays. The following table summarizes the available data.

| Parameter | Value | Concentration | Assay Type | Cell Line |

| Inhibition of NRP-1/VEGF-A Interaction | 43% | 12.5 µM | Protein-protein interaction assay | N/A |

| Inhibition of VEGF-A-induced VEGFR2 Phosphorylation | Inhibition observed | 12.5 µM | Cell-based phosphorylation assay | Catecholamine A-differentiated (CAD) cells |

Signaling Pathway

The binding of VEGF-A to its receptor VEGFR2, a process enhanced by the co-receptor NRP-1, initiates a signaling cascade that plays a crucial role in angiogenesis, cell proliferation, and survival. This compound intervenes at an early stage of this pathway by preventing the potentiating effect of NRP-1.

References

CAY10781: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10781 is a small molecule inhibitor targeting the protein-protein interaction (PPI) between Neuropilin-1 (NRP-1) and Vascular Endothelial Growth Factor A (VEGF-A). By disrupting this interaction, this compound effectively modulates the VEGF-A/VEGFR2 signaling pathway, a critical cascade involved in angiogenesis and neuronal guidance. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Target: The Neuropilin-1 and VEGF-A Interaction

The primary molecular target of this compound is the specific protein-protein interaction between Neuropilin-1 (NRP-1) and the VEGF-A isoform. NRP-1 is a transmembrane co-receptor that plays a crucial role in enhancing the signaling of VEGF-A through its primary receptor, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of VEGF-A to NRP-1 facilitates the formation of a NRP-1/VEGFR2 complex, which potentiates downstream signaling pathways essential for processes such as endothelial cell migration, proliferation, and new blood vessel formation (angiogenesis).[1][2][3] this compound positions itself as an antagonist of this critical interaction.

Mechanism of Action: Inhibition of the VEGF-A/NRP-1/VEGFR2 Signaling Axis

This compound functions by directly interfering with the binding of VEGF-A to NRP-1. This disruption prevents the formation of the ternary signaling complex with VEGFR2. Consequently, the VEGF-A-induced autophosphorylation of VEGFR2 is attenuated. The downstream signaling cascades, including pathways mediated by ERK, AKT, and p38 MAPK, are subsequently suppressed.[4] This mode of action makes this compound a valuable tool for studying the physiological and pathological roles of the NRP-1-mediated VEGF-A signaling and a potential starting point for the development of therapeutics targeting angiogenesis-dependent diseases.

Quantitative Data

The inhibitory activity of this compound has been characterized through in vitro assays. The available data is summarized in the table below.

| Assay | Target | Concentration | % Inhibition |

| Protein-Protein Interaction Assay | NRP-1 / VEGF-A Binding | 12.5 µM | 43% |

| Cellular Phosphorylation Assay | VEGF-A-induced VEGFR2 Phosphorylation | 12.5 µM | 43% |

Data sourced from Cayman Chemical product information, referencing Perez-Miller, S., et al. 2020.[5][6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to its validation, the following diagrams are provided.

Caption: this compound inhibits the VEGF-A/NRP-1 signaling pathway.

Caption: Workflow for the identification and validation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the procedures described in the primary literature.[5][6]

NRP-1/VEGF-A Protein-Protein Interaction Assay (ELISA-based)

This assay is designed to quantify the inhibitory effect of this compound on the binding of VEGF-A to NRP-1.

Materials:

-

Recombinant human NRP-1 protein

-

Recombinant human VEGF-A protein (biotinylated)

-

High-binding 96-well microplates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with recombinant human NRP-1 protein (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 3% BSA in PBST) to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Compound Incubation: Add serial dilutions of this compound (dissolved in an appropriate solvent like DMSO, with a final DMSO concentration kept constant across all wells) to the wells. Include a vehicle control (DMSO only) and a no-inhibitor control.

-

VEGF-A Binding: Add biotinylated VEGF-A to each well at a predetermined concentration and incubate for 1-2 hours at room temperature to allow for binding to the coated NRP-1.

-

Washing: Repeat the washing step as in step 2.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Signal Development: Add TMB substrate to each well and incubate in the dark until sufficient color development.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

VEGF-A-Induced VEGFR2 Phosphorylation Assay (Cell-based)

This assay assesses the ability of this compound to inhibit the activation of VEGFR2 in a cellular context.

Materials:

-

Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or other cells expressing NRP-1 and VEGFR2.

-

Cell culture medium and serum

-

This compound

-

Recombinant human VEGF-A

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175) and anti-total-VEGFR2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Culture the cells to near confluency in appropriate growth medium.

-

Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for a defined period (e.g., 4-24 hours) in a low-serum or serum-free medium.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

VEGF-A Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Stripping and Re-probing: The same membrane can be stripped and re-probed with an antibody against total VEGFR2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. Calculate the ratio of phospho-VEGFR2 to total VEGFR2 for each condition and determine the percentage of inhibition by this compound compared to the VEGF-A stimulated control.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the Neuropilin-1/VEGF-A signaling axis. Its ability to disrupt this key protein-protein interaction provides a specific means to probe the downstream consequences in various biological systems. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists in the fields of angiogenesis, cancer biology, and neurobiology, facilitating further exploration of this important signaling pathway and the development of novel therapeutic strategies.

References

- 1. rupress.org [rupress.org]

- 2. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropilin 1 (NRP1) hypomorphism combined with defective VEGF-A binding reveals novel roles for NRP1 in developmental and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

CAY10781: A Technical Guide to its Interaction with Neuropilin-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of CAY10781 to Neuropilin-1 (NRP-1). It is designed to offer a comprehensive resource for researchers and professionals engaged in the fields of oncology, neuroscience, and drug discovery, with a focus on the therapeutic potential of targeting the NRP-1 signaling pathway.

Introduction to Neuropilin-1 and this compound

Neuropilin-1 (NRP-1) is a transmembrane co-receptor involved in a variety of physiological and pathological processes, including angiogenesis, axon guidance, and immune regulation. Its role in mediating the signaling of key growth factors, such as Vascular Endothelial Growth Factor A (VEGF-A), has made it an attractive target for therapeutic intervention, particularly in the context of cancer.

This compound has been identified as a small molecule inhibitor of the protein-protein interaction between NRP-1 and VEGF-A. By disrupting this interaction, this compound has the potential to modulate the downstream signaling cascades that contribute to tumor growth and angiogenesis.

Quantitative Binding Data

The inhibitory activity of this compound on the NRP-1/VEGF-A interaction has been characterized. The available data from in vitro assays are summarized in the table below.

| Compound | Assay Type | Concentration | % Inhibition |

| This compound | NRP-1/VEGF-A Interaction Assay | 12.5 µM | 43%[1] |

Table 1: Quantitative analysis of this compound's inhibitory effect on the NRP-1/VEGF-A interaction.

In addition to its direct effect on the NRP-1/VEGF-A interaction, this compound has also been shown to inhibit the downstream signaling events. Specifically, it has been demonstrated to inhibit the VEGF-A-induced phosphorylation of VEGFR2 in catecholamine A-differentiated (CAD) cells at the same concentration of 12.5 µM[1].

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

NRP-1/VEGF-A Competitive Binding Assay

This assay is designed to quantify the ability of a test compound, such as this compound, to inhibit the binding of VEGF-A to NRP-1. A common method for this is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Recombinant human NRP-1 protein

-

Biotinylated VEGF-A (b-VEGF-A)

-

Test compound (e.g., this compound)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

96-well microplates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coating: Coat the wells of a 96-well microplate with recombinant human NRP-1 protein overnight at 4°C.

-

Washing: Wash the wells with wash buffer to remove unbound NRP-1.

-

Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Washing: Wash the wells with wash buffer.

-

Competition: Add the test compound (this compound) at various concentrations to the wells, followed by the addition of a fixed concentration of b-VEGF-A. Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Washing: Wash the wells to remove unbound reagents.

-

Detection: Add Streptavidin-HRP conjugate to the wells and incubate for 1 hour at room temperature. This will bind to the biotinylated VEGF-A that is bound to the NRP-1.

-

Washing: Wash the wells to remove unbound Streptavidin-HRP.

-

Signal Development: Add the HRP substrate to the wells and incubate until a color change is observed.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the signal in the absence of the inhibitor.

VEGFR2 Phosphorylation Assay

This assay determines the effect of an inhibitor on the VEGF-A-induced phosphorylation of its receptor, VEGFR2. A common method for this is Western blotting.

Materials:

-

Cell line expressing VEGFR2 (e.g., CAD cells, HUVECs)

-

VEGF-A

-

Test compound (e.g., this compound)

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-VEGFR2 (pVEGFR2) and anti-total-VEGFR2 (tVEGFR2)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture the cells to a suitable confluency. Pre-treat the cells with the test compound (this compound) for a specified time.

-

Stimulation: Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with cell lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pVEGFR2 overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total VEGFR2 to serve as a loading control.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated VEGFR2 to total VEGFR2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving NRP-1 and the general workflows for the experimental protocols described above.

Caption: VEGF-A/NRP-1 signaling pathway and the point of inhibition by this compound.

Caption: Workflow for the NRP-1/VEGF-A competitive binding assay.

Caption: Workflow for the VEGFR2 phosphorylation assay via Western blot.

Conclusion

This compound represents a promising small molecule inhibitor of the NRP-1/VEGF-A interaction. The data presented in this guide, along with the detailed experimental protocols, provide a foundational resource for researchers seeking to further investigate its mechanism of action and therapeutic potential. The provided diagrams of the associated signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the biological context and the practical aspects of studying this and similar molecules. Further studies to determine a full dose-response relationship and in vivo efficacy are warranted to fully elucidate the pharmacological profile of this compound.

References

Unraveling the Role of CAY10781 in the VEGF Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor (VEGF) signaling is a cornerstone of angiogenesis, the formation of new blood vessels, and its dysregulation is a hallmark of numerous diseases, including cancer and retinopathies. The intricate molecular ballet of the VEGF pathway presents a fertile ground for therapeutic intervention. This technical guide delves into the core of this pathway, focusing on the inhibitory action of CAY10781, a small molecule that disrupts a key protein-protein interaction within the VEGF signaling cascade. We will explore the mechanism of action of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize its impact on the VEGF signaling network.

Introduction to the VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their cognate receptors are pivotal regulators of vasculogenesis and angiogenesis. The pathway is initiated by the binding of VEGF-A, a prominent member of the VEGF family, to its primary receptor, VEGF Receptor 2 (VEGFR2), a receptor tyrosine kinase. This interaction triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.

Neuropilin-1 (NRP-1) acts as a crucial co-receptor in this process, enhancing the binding of VEGF-A to VEGFR2 and augmenting its signaling output. The interaction between VEGF-A and NRP-1, therefore, represents a critical nexus for modulating VEGF-driven angiogenesis.

This compound: A Targeted Inhibitor of the VEGF-A/NRP-1 Interaction

This compound is a small molecule inhibitor that specifically targets the protein-protein interaction between Vascular Endothelial Growth Factor-A (VEGF-A) and its co-receptor, Neuropilin-1 (NRP-1).[1][2] By disrupting this interaction, this compound effectively attenuates the downstream signaling cascade initiated by VEGF-A.

Mechanism of Action

This compound functions by competitively binding to NRP-1, thereby preventing its association with VEGF-A. This disruption has a direct impact on the subsequent activation of the primary VEGF receptor, VEGFR2. The inhibition of the VEGF-A/NRP-1 interaction by this compound leads to a reduction in VEGF-A-induced phosphorylation of VEGFR2.[1][2] This attenuation of VEGFR2 activation is a key event in the inhibitory effect of this compound on the VEGF signaling pathway.

The following diagram illustrates the mechanism of action of this compound within the VEGF signaling pathway:

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified through in vitro assays. The following table summarizes the available data on its efficacy.

| Assay Type | Target | Compound | Concentration | % Inhibition | Reference |

| Protein-Protein Interaction | VEGF-A / NRP-1 | This compound | 12.5 µM | 43% | [1][2] |

| Receptor Phosphorylation | VEGFR2 | This compound | 12.5 µM | Inhibition Observed | [1][2] |

Note: Further quantitative data, such as IC50 values, from the primary literature are pending definitive identification of this compound within the published compound series.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound on the VEGF signaling pathway.

VEGF-A/NRP-1 Interaction Inhibition Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of the VEGF-A and NRP-1 interaction by this compound.

Materials:

-

Recombinant human NRP-1 protein

-

Biotinylated recombinant human VEGF-A165

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well microplate

-

This compound

-

Microplate reader

Procedure:

-

Coat a 96-well microplate with recombinant human NRP-1 overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of biotinylated VEGF-A165.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

VEGF-A-Induced VEGFR2 Phosphorylation Assay (Western Blot)

This protocol outlines the procedure to determine the effect of this compound on the phosphorylation of VEGFR2 in response to VEGF-A stimulation in cultured endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs, CAD cells)

-

Cell culture medium and supplements

-

Recombinant human VEGF-A165

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Seed endothelial cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with VEGF-A165 for 10-15 minutes.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.

Conclusion

This compound represents a valuable research tool for investigating the intricacies of the VEGF signaling pathway. Its specific mechanism of action, targeting the VEGF-A/NRP-1 interaction, allows for the targeted dissection of the role of this co-receptor in angiogenesis and other VEGF-mediated processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of inhibiting this critical interaction in various pathological contexts. Further characterization of this compound and similar molecules will undoubtedly contribute to a deeper understanding of VEGF biology and may pave the way for novel anti-angiogenic therapies.

References

An In-Depth Technical Guide on the Role of CAY10781 in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for CAY10781 in the public domain, this guide provides a comprehensive overview based on its known mechanism of action and general principles of angiogenesis inhibition. Quantitative data and detailed protocols specific to this compound are not currently available.

Executive Summary

This compound is identified as a small molecule inhibitor of the protein-protein interaction between Neuropilin-1 (NRP-1) and Vascular Endothelial Growth Factor-A (VEGF-A). This interaction is a critical component of the VEGF signaling pathway, a master regulator of angiogenesis. By disrupting the NRP-1/VEGF-A complex, this compound interferes with the full activation of VEGF Receptor 2 (VEGFR2), the primary signaling receptor for VEGF-A in endothelial cells. This inhibitory action suggests a potential therapeutic role for this compound as an anti-angiogenic agent in diseases characterized by pathological blood vessel growth, such as cancer and retinopathies. This document outlines the theoretical framework for this compound's role in angiogenesis, including its mechanism of action, expected impact on key cellular processes, and relevant experimental methodologies for its evaluation.

Core Mechanism of Action

This compound targets the interaction between VEGF-A and its co-receptor, NRP-1. NRP-1 enhances the binding of VEGF-A to VEGFR2, thereby potentiating downstream signaling that drives angiogenesis. This compound has been shown to inhibit this interaction by 43% at a concentration of 12.5 µM.[1] Furthermore, at the same concentration, it inhibits the VEGF-A-induced phosphorylation of VEGFR2 in catecholamine A-differentiated (CAD) cells.[1]

The binding of VEGF-A to VEGFR2 and the subsequent receptor dimerization and autophosphorylation initiate a cascade of intracellular signaling events. NRP-1, by acting as a co-receptor, stabilizes the VEGF-A/VEGFR2 complex, leading to sustained signaling. By preventing the VEGF-A/NRP-1 interaction, this compound is expected to attenuate the full signaling output from VEGFR2, thereby inhibiting the key cellular processes of angiogenesis: endothelial cell proliferation, migration, and tube formation.

Key Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of VEGF Signaling

The primary mechanism of this compound involves the disruption of the NRP-1/VEGF-A interaction, which subsequently dampens VEGFR2 signaling. The following diagram illustrates this inhibitory action.

References

CAY10781: An In-Depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10781 is a small molecule inhibitor targeting the protein-protein interaction between Neuropilin-1 (NRP-1) and Vascular Endothelial Growth Factor-A (VEGF-A). This interaction is a critical component of the VEGF signaling pathway, which plays a central role in tumor angiogenesis and progression. By disrupting the binding of VEGF-A to NRP-1, this compound effectively inhibits downstream signaling cascades, including the phosphorylation of VEGF Receptor 2 (VEGFR2), a key event in promoting endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use in cancer research, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the VEGF-A binding site on the b1 domain of NRP-1. NRP-1 acts as a co-receptor for VEGFR2, enhancing the binding of VEGF-A to VEGFR2 and potentiating its downstream signaling. By blocking this initial interaction, this compound effectively dampens the entire signaling cascade, leading to a reduction in angiogenesis and potentially impacting tumor cell survival and migration.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a structurally analogous NRP-1/VEGF-A inhibitor, EG00229, which serves as a proxy for predicting the biological activity of this compound in cancer cell lines.

Table 1: this compound Direct Target Inhibition

| Parameter | Value | Concentration | Cell Line | Reference |

| Inhibition of NRP-1/VEGF-A Interaction | 43% | 12.5 µM | N/A | [1][2] |

| Inhibition of VEGF-A-induced VEGFR2 Phosphorylation | Yes | 12.5 µM | Catecholamine A-differentiated (CAD) cells | [1][2] |

Table 2: Anticipated Anti-Cancer Activity of this compound (based on EG00229 data)

| Assay | Cell Line | IC50 Value | Exposure Time | Reference |

| Cell Viability | Huh-7 (Hepatocellular Carcinoma) | 50 µM | 48 hours | [3] |

| Cell Viability | A549 (Lung Carcinoma) | Reduction Observed | Not Specified | [4] |

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of the VEGF/NRP-1 Signaling Pathway

The following diagram illustrates the mechanism by which this compound disrupts the VEGF-A/NRP-1/VEGFR2 signaling cascade.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the anti-cancer effects of this compound in vitro.

Detailed Experimental Protocols

The following are detailed, standardized protocols for key in vitro assays to assess the efficacy of this compound.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This assay determines the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution, pH 10.5

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add 25 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[5][6][7][8]

Cell Migration Assessment using Transwell Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium (as chemoattractant)

-

This compound

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Crystal violet solution (0.5% in 25% methanol)

-

Cotton swabs

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Add 600 µL of complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

-

Cell Seeding: Add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle) to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate at 37°C, 5% CO2 for a period sufficient for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Imaging and Quantification: Allow the inserts to air dry. Image the stained cells using a microscope. Count the number of migrated cells in several random fields of view.

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle-treated control group.[9][10][11][12]

Assessment of VEGFR2 Phosphorylation by Western Blot

This protocol details the detection of changes in VEGF-A-induced VEGFR2 phosphorylation in response to this compound treatment.

Materials:

-

Endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR2

-

Serum-free medium

-

VEGF-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation: Culture cells to ~80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle in serum-free medium for 1-2 hours.

-

VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total VEGFR2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.[13][14][15]

Conclusion

This compound represents a promising tool for cancer research, specifically for investigating the role of the NRP-1/VEGF-A axis in tumorigenesis. Its ability to inhibit a key protein-protein interaction in the pro-angiogenic VEGF pathway provides a valuable mechanism for dissecting the complexities of tumor vascularization and cell signaling. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and similar molecules in various cancer models. Further studies are warranted to fully elucidate its efficacy and mechanism of action in a broader range of cancer types.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]

- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]

- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

CAY10781: A Technical Guide to its Effects on Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10781 is a small molecule inhibitor targeting the protein-protein interaction between Vascular Endothelial Growth Factor-A (VEGF-A) and Neuropilin-1 (NRP-1). This interaction is a critical component of the larger VEGF signaling cascade, a fundamental pathway in angiogenesis, the process of new blood vessel formation from pre-existing ones. Endothelial cells, which form the inner lining of blood vessels, are the primary actors in angiogenesis. Their proliferation, migration, and differentiation into tubular structures are tightly regulated by signaling pathways, with the VEGF axis being of paramount importance. This technical guide provides an in-depth overview of the known mechanism of this compound, its expected effects on endothelial cells based on the role of its target, and detailed protocols for assays to experimentally validate these effects.

Core Mechanism of Action

This compound functions by disrupting the binding of VEGF-A to its co-receptor, NRP-1. NRP-1 enhances the binding of VEGF-A to the primary signaling receptor, VEGF Receptor 2 (VEGFR2), thereby potentiating downstream signaling that drives angiogenic processes. By inhibiting the VEGF-A/NRP-1 interaction, this compound is expected to attenuate VEGFR2 signaling, leading to an anti-angiogenic effect.

Quantitative Data

Direct experimental data on the effects of this compound on endothelial cell proliferation, migration, and tube formation are not extensively available in the public domain. The primary quantitative data reported pertains to its direct target engagement and immediate downstream signaling consequences in a neuronal cell line.

| Parameter | Cell Line | Concentration | Result |

| Inhibition of VEGF-A/NRP-1 Interaction | - | 12.5 µM | 43% inhibition[1] |

| Inhibition of VEGF-A-induced VEGFR2 Phosphorylation | Catecholamine A-differentiated (CAD) cells | 12.5 µM | Inhibition observed[1] |

Signaling Pathways

The primary signaling pathway affected by this compound is the VEGF-A/NRP-1/VEGFR2 axis in endothelial cells. Inhibition of the initial VEGF-A/NRP-1 interaction is anticipated to downregulate multiple downstream pro-angiogenic signaling cascades.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-angiogenic potential of this compound on endothelial cells.

Endothelial Cell Proliferation Assay (MTS/WST-1 Assay)

This assay determines the effect of this compound on the proliferation of endothelial cells.

Workflow:

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Harvest HUVECs and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.

-

Adhesion: Allow the cells to adhere for 24 hours.

-

Treatment: Replace the medium with a basal medium (EBM-2) containing 0.5% FBS for 4-6 hours to starve the cells. Then, replace the medium with EBM-2 containing 0.5% FBS, a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A), and varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include appropriate controls (vehicle control, VEGF-A alone).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

Detection: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Quantification: Measure the absorbance of the formazan (B1609692) product at 490 nm for MTS or 450 nm for WST-1 using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells.

Workflow:

Methodology:

-

Cell Culture: Seed HUVECs in a 24-well plate and grow until a confluent monolayer is formed.

-

Wound Creation: Use a sterile 200 µL pipette tip to create a linear scratch in the center of the monolayer.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Add basal medium (EBM-2) containing a chemoattractant (e.g., 20 ng/mL VEGF-A) and different concentrations of this compound.

-

Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope.

-

Incubation: Incubate the plate at 37°C for 6-12 hours, or until significant cell migration is observed in the control group.

-

Imaging (Final): Capture images of the same fields as at time 0.

-

Quantification: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the extent of cell migration.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of this compound on this process.

Workflow:

References

In-Depth Technical Guide: Solubility and Handling of CAY10781 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility of CAY10781 in dimethyl sulfoxide (B87167) (DMSO), including detailed experimental protocols and relevant biological context. This document is intended to support researchers in the effective use of this compound for in vitro and in vivo studies.

Physicochemical Properties and Solubility of this compound

This compound is a small molecule inhibitor with the formal name 3,4-dihydro-4-oxo-2-(3-pyridinyl)-5-pyrimidineacetic acid. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉N₃O₃ |

| Molecular Weight | 231.2 g/mol |

| Appearance | Solid |

| Purity | ≥90% |

| UV/Vis. (λmax) | 288 nm |

| Storage Conditions | -20°C |

| Stability | ≥ 4 years |

The solubility of this compound in the organic solvent DMSO has been determined to be approximately 10 mg/mL.[1] Other solvents such as DMF, ethanol, and PBS (pH 7.2) are reported to be unsuitable for dissolving this compound.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol details the steps for preparing a stock solution of this compound in DMSO.

Materials:

-

This compound solid powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibration: Allow the vial containing this compound and the DMSO to come to room temperature.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound).

-

Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can be employed if the compound does not readily dissolve. Sonication in a water bath for 10-15 minutes is another effective method to ensure complete dissolution.

-

Inert Gas Purge: For long-term stability, it is recommended to purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before tightly sealing.

-

Storage: Store the stock solution at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol for Determining the Maximum Solubility of a Compound in DMSO

This protocol provides a general method for determining the maximum solubility of a compound, such as this compound, in DMSO.

Materials:

-

Compound of interest (e.g., this compound)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of high-speed centrifugation

-

Calibrated micropipettes and sterile tips

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of the compound to a known volume of DMSO in a microcentrifuge tube.

-

Equilibration: Tightly cap the tube and vortex vigorously for an extended period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilution and Quantification: Prepare a series of dilutions of the supernatant in an appropriate solvent. Quantify the concentration of the dissolved compound in the dilutions using a suitable analytical method (e.g., HPLC with a standard curve).

-

Solubility Calculation: Calculate the concentration of the compound in the original supernatant to determine the maximum solubility in mg/mL or mM.

Biological Context and Signaling Pathway

This compound is an inhibitor of the protein-protein interaction between neuropilin-1 (NRP-1) and vascular endothelial growth factor A (VEGF-A).[1][2] This interaction is a key step in the VEGF signaling pathway, which plays a crucial role in angiogenesis. By blocking the NRP-1/VEGF-A interaction, this compound inhibits VEGF-A-induced phosphorylation of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2] The inhibitory effect of this compound on this interaction has been observed to be 43% at a concentration of 12.5 µM.[1][2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for preparing a stock solution of this compound in DMSO for use in biological assays.

References

CAY10781: A Technical Guide to a Novel Neuropilin-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10781, also known as EG00229, is a small molecule antagonist of Neuropilin-1 (NRP1), a key co-receptor in vascular endothelial growth factor (VEGF) signaling. By selectively inhibiting the interaction between VEGF-A and NRP1, this compound presents a promising avenue for therapeutic intervention in angiogenesis-dependent diseases, including cancer. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and experimental protocols related to this compound, offering a valuable resource for researchers in the fields of oncology, ophthalmology, and inflammation.

Physicochemical Properties

This compound is a synthetic organic molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃O₃ | [1] |

| Molecular Weight | 231.2 g/mol | [1] |

| Formal Name | 3,4-dihydro-4-oxo-2-(3-pyridinyl)-5-pyrimidineacetic acid | [1] |

| CAS Number | 1210360-87-4 | [1] |

Mechanism of Action: Targeting the VEGF-A/NRP1 Axis

Vascular Endothelial Growth Factor-A (VEGF-A) is a potent signaling protein that plays a central role in angiogenesis, the formation of new blood vessels. Its effects are primarily mediated through two receptor tyrosine kinases, VEGFR1 and VEGFR2. Neuropilin-1 (NRP1) acts as a co-receptor for VEGFR2, enhancing the binding of specific VEGF-A isoforms and augmenting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[1][2]

This compound functions as a competitive inhibitor at the VEGF-A binding site on the b1 domain of NRP1.[3][4] This selective inhibition disrupts the formation of the VEGF-A/NRP1/VEGFR2 ternary complex, thereby attenuating VEGFR2 phosphorylation and subsequent intracellular signaling cascades.[3][4]

Biological Activity

The inhibitory effects of this compound have been quantified in various in vitro assays, demonstrating its potency and selectivity.

| Assay | Cell Type | IC₅₀ | Reference |

| Inhibition of ¹²⁵I-VEGF-A binding to NRP1 | Porcine Aortic Endothelial (PAE)/NRP1 cells | 8 µM | [3] |

| Inhibition of biotinylated-VEGF-A binding to purified NRP1 b1 domain | N/A | 3 µM | [3] |

| Inhibition of VEGF-A binding to NRP1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 23 µM | [3] |

Furthermore, this compound has been shown to attenuate VEGF-A-induced VEGFR2 phosphorylation in endothelial cells and inhibit their migration.[3][4] In vivo studies have demonstrated that this compound can reduce tumor growth and vascularization in mouse xenograft models.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Inhibition of VEGF-A Binding to NRP1

This protocol describes a competitive binding assay to determine the IC₅₀ of this compound.

Materials:

-

Porcine Aortic Endothelial (PAE) cells engineered to express NRP1 (PAE/NRP1)

-

24-well cell culture plates

-

This compound

-

¹²⁵I-labeled VEGF-A₁₆₅

-

Unlabeled VEGF-A₁₆₅

-

Binding buffer (e.g., DMEM with 0.1% BSA)

-

Wash buffer (e.g., cold PBS)

-

Gamma counter

Procedure:

-

Seed PAE/NRP1 cells in 24-well plates and grow to confluency.

-

Wash the cells with binding buffer.

-

Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells and incubate for a specified time (e.g., 1 hour) at 4°C.

-

Add 0.1 nM of ¹²⁵I-VEGF-A₁₆₅ to each well.

-

For determining non-specific binding, add a 100-fold excess of unlabeled VEGF-A₁₆₅ to a set of control wells.

-

Incubate for 2 hours at 4°C.

-

Wash the cells three times with cold wash buffer to remove unbound radioligand.

-

Lyse the cells and measure the bound radioactivity using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

VEGFR2 Phosphorylation Assay

This protocol outlines a method to assess the effect of this compound on VEGF-A-induced VEGFR2 phosphorylation using Western blotting.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Serum-free cell culture medium

-

VEGF-A₁₆₅

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture HUVECs to near confluency and then serum-starve overnight.

-

Pre-treat the cells with desired concentrations of this compound for 1 hour.

-

Stimulate the cells with VEGF-A₁₆₅ (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).

-

Immediately place the culture plates on ice and wash with cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-VEGFR2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total VEGFR2 for loading control.

-

Quantify the band intensities to determine the relative levels of VEGFR2 phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of the VEGF-A/NRP1 signaling axis in various physiological and pathological processes. Its well-defined mechanism of action and demonstrated biological activity make it a potent inhibitor for in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting NRP1 with small molecule inhibitors like this compound.

References

CAY10781: A Technical Guide to a Novel Neuropilin-1/VEGF-A Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10781 is a small molecule inhibitor targeting the protein-protein interaction between Neuropilin-1 (NRP-1) and Vascular Endothelial Growth Factor A (VEGF-A). This interaction is a critical component of signaling pathways involved in angiogenesis, tumorigenesis, and viral entry. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and available biological data. Detailed experimental protocols for assays relevant to its characterization and diagrams of the associated signaling pathways are presented to support further research and drug development efforts.

Chemical and Physical Properties

This compound, with the systematic name 3,4-dihydro-4-oxo-2-(3-pyridinyl)-5-pyrimidineacetic acid, is a solid compound with a molecular formula of C₁₁H₉N₃O₃ and a molecular weight of 231.2.[1] Its Chemical Abstracts Service (CAS) number is 1210360-87-4.

| Property | Value | Reference |

| CAS Number | 1210360-87-4 | [1] |

| Molecular Formula | C₁₁H₉N₃O₃ | [1] |

| Molecular Weight | 231.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥90% | [1] |

| Solubility | DMSO: 10 mg/ml | [1] |

| DMF: Insoluble | [1] | |

| Ethanol: Insoluble | [1] | |

| PBS (pH 7.2): Insoluble | [1] |

Mechanism of Action

This compound functions as an antagonist of the interaction between NRP-1 and VEGF-A.[1] NRP-1 is a transmembrane co-receptor that enhances the binding of VEGF-A to its primary receptor, VEGFR2, thereby potentiating downstream signaling cascades that are crucial for angiogenesis. By binding to NRP-1, this compound competitively inhibits the binding of VEGF-A, leading to a reduction in VEGF-A-mediated signaling. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the NRP-1/VEGF-A axis and a potential starting point for the development of therapeutics targeting diseases driven by excessive angiogenesis, such as cancer.

Biological Activity

Limited quantitative data on the biological activity of this compound is publicly available. The primary source of information comes from a study by Perez-Miller et al., which is referenced in the product information from Cayman Chemical.[1][2]

| Assay | Concentration | Result | Reference |

| NRP-1/VEGF-A Protein-Protein Interaction Assay | 12.5 µM | 43% inhibition | [1] |

| VEGF-A-induced VEGFR2 Phosphorylation in CAD cells | 12.5 µM | Inhibition observed | [1] |

Note: Further details on the specific type of inhibition (e.g., competitive, non-competitive) and a full dose-response curve to determine an IC50 value are not yet published.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on established protocols for similar inhibitors.

NRP-1/VEGF-A Binding Assay (ELISA-based)

This protocol describes a competitive binding assay to quantify the inhibition of the NRP-1/VEGF-A interaction by a test compound like this compound.

Materials:

-

Recombinant human NRP-1 protein

-

Biotinylated recombinant human VEGF-A₁₆₅

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

96-well high-binding microplates

-

Test compound (this compound)

Procedure:

-

Coating: Coat the wells of a 96-well microplate with recombinant human NRP-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound NRP-1.

-

Blocking: Block the wells with assay buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with wash buffer.

-

Compound Incubation: Add serial dilutions of this compound (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor, if available).

-

VEGF-A Incubation: Add a constant concentration of biotinylated VEGF-A₁₆₅ (e.g., a concentration that gives a robust signal, typically in the low nM range) to all wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer to remove unbound reagents.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate until a sufficient color change is observed (typically 15-30 minutes).

-

Stopping Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage inhibition for each concentration of this compound and plot a dose-response curve to determine the IC50 value.

VEGF-A-induced VEGFR2 Phosphorylation Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of VEGFR2 in a cellular context.

Materials:

-

Catecholamine A-differentiated (CAD) cells or other suitable endothelial cell line (e.g., HUVECs)

-

Cell culture medium and supplements

-

Serum-free medium

-

Recombinant human VEGF-A₁₆₅

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (e.g., pY1175), anti-total-VEGFR2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture: Plate CAD cells in appropriate culture vessels and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

VEGF-A Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A₁₆₅ (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes). Include an unstimulated control.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR2 and a loading control (e.g., β-actin) to confirm equal protein loading and to normalize the phospho-VEGFR2 signal.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-VEGFR2 to total VEGFR2 and normalize to the loading control. Compare the results from this compound-treated samples to the VEGF-A stimulated control to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

VEGF-A/NRP-1 Signaling Pathway

The following diagram illustrates the canonical VEGF-A/NRP-1 signaling pathway and the point of inhibition by this compound.

Caption: VEGF-A/NRP-1 signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Characterization

The diagram below outlines a typical workflow for the biological characterization of this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of the NRP-1/VEGF-A signaling axis. Its ability to inhibit this interaction provides a means to probe the downstream consequences in various biological systems. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting this pathway and to provide a solid foundation for the design and execution of experiments involving this compound. Further studies are warranted to fully elucidate its potency, selectivity, and in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols for CAY10781 in HUVEC Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely adopted in vitro model to study angiogenesis. This assay allows for the assessment of compounds that may promote or inhibit the formation of capillary-like structures. CAY10781 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor EP4. The PGE2-EP4 signaling pathway has been implicated in promoting angiogenesis, making this compound a compound of interest for anti-angiogenic drug discovery.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in a HUVEC tube formation assay to evaluate its anti-angiogenic potential.

Mechanism of Action of this compound in Angiogenesis

Prostaglandin E2 (PGE2), a product of the cyclooxygenase (COX) pathway, plays a significant role in promoting angiogenesis.[4][5] PGE2 exerts its effects by binding to four subtypes of G-protein coupled receptors, designated EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to Gαs, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[1][3] This signaling cascade can promote endothelial cell migration, proliferation, and tube formation.[1][6] The EP4 signaling pathway can also involve the activation of other pro-angiogenic pathways such as PI3K/Akt and ERK.

This compound acts as a selective antagonist of the EP4 receptor. By blocking the binding of PGE2 to EP4, this compound is hypothesized to inhibit the downstream signaling pathways that are crucial for angiogenesis. This inhibitory action is expected to result in a reduction of HUVEC tube formation, indicating its potential as an anti-angiogenic agent.

Data Presentation

The following table summarizes representative quantitative data on the inhibition of HUVEC tube formation by an anti-angiogenic compound. While specific data for this compound is not yet published, the data presented for Celecoxib (B62257), a COX-2 inhibitor that acts upstream of PGE2, provides a relevant example of the expected dose-dependent inhibitory effects on key angiogenic parameters.

| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |

| Vehicle Control (DMSO) | - | 100 ± 5.2 | 100 ± 6.8 |

| This compound (Hypothetical) | 1 | 85 ± 4.5 | 88 ± 5.1 |

| This compound (Hypothetical) | 10 | 55 ± 3.8 | 60 ± 4.2 |

| This compound (Hypothetical) | 50 | 25 ± 2.1 | 30 ± 3.5 |

| Celecoxib (Reference) | 40 | ~79 | - |

| Celecoxib (Reference) | 60 | ~45 | - |

Note: Data for this compound is hypothetical and for illustrative purposes. The reference data for Celecoxib is adapted from a study by Connolly et al. and shows a significant reduction in microvascular channel formation.[7]

Experimental Protocols

Materials

-

Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P5)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Matrigel® Basement Membrane Matrix, Growth Factor Reduced

-

This compound (to be dissolved in DMSO)

-

Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

-

96-well tissue culture plates

-

Calcein AM (for fluorescence imaging)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol for HUVEC Tube Formation Assay

-

Preparation of Matrigel-coated Plates:

-

Thaw Matrigel on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.

-

Ensure the entire surface of the well is evenly coated.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

HUVEC Cell Culture and Seeding:

-

Culture HUVECs in EGM-2 medium until they reach 70-80% confluency.

-

Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.

-

Centrifuge the cells and resuspend the pellet in EGM-2 medium with a reduced serum concentration (e.g., 2% FBS).

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

-

-

Treatment with this compound:

-

Prepare stock solutions of this compound in DMSO.

-

Prepare serial dilutions of this compound in the reduced serum EGM-2 medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Add 100 µL of the HUVEC cell suspension (1 x 10^4 cells) to each well of the Matrigel-coated plate.

-

Immediately add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours. The optimal incubation time should be determined empirically, but tube formation is typically observed within this timeframe.

-

-

Visualization and Quantification:

-

After incubation, carefully remove the culture medium.

-

For fluorescent imaging, stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.

-

Wash the wells gently with PBS.

-

Capture images of the tube network in each well using an inverted fluorescence microscope.

-

Quantify the extent of tube formation using image analysis software. Key parameters to measure include:

-

Total tube length

-

Number of branch points

-

Number of loops

-

-

Visualizations

Signaling Pathway of this compound in Angiogenesis Inhibition

Caption: this compound inhibits angiogenesis by blocking the EP4 receptor.

Experimental Workflow for HUVEC Tube Formation Assay

Caption: Workflow for the HUVEC tube formation assay with this compound.

References

- 1. ibidi.com [ibidi.com]

- 2. mdpi.com [mdpi.com]

- 3. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [en.bio-protocol.org]

- 5. Growth inhibitory effects of celecoxib in human umbilical vein endothelial cells are mediated through G1 arrest via multiple signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms underlying the growth inhibitory effects of the cyclo-oxygenase-2 inhibitor celecoxib in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10781 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10781 is a small molecule inhibitor of the protein-protein interaction between Neuropilin-1 (NRP-1) and Vascular Endothelial Growth Factor A (VEGF-A).[1] By disrupting this interaction, this compound effectively attenuates VEGF-A-mediated signaling pathways crucial for angiogenesis, tumor growth, and metastasis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining optimal concentrations and assessing its effects on downstream signaling.

Mechanism of Action

VEGF-A is a potent angiogenic factor that binds to and activates VEGF Receptor 2 (VEGFR2), a receptor tyrosine kinase. NRP-1 acts as a co-receptor for VEGFR2, enhancing the binding of VEGF-A and potentiating its downstream signaling. This compound competitively inhibits the binding of VEGF-A to the b1 domain of NRP-1, thereby reducing VEGF-A-induced VEGFR2 phosphorylation and subsequent activation of pro-angiogenic signaling cascades. A closely related compound, EG00229, has been shown to selectively inhibit VEGF-A binding to the NRP1 b1 domain with an IC50 of 3 µM in a cell-free assay.

Signaling Pathway of VEGF-A/NRP-1 and Inhibition by this compound